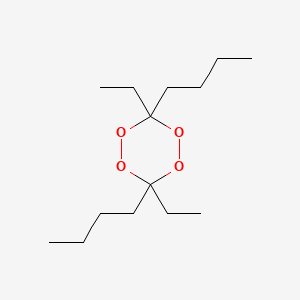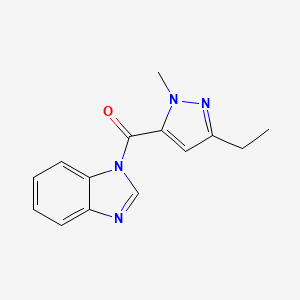
3-(4-Hydroxy-3-methoxyphenyl)propyl hexatetracontanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Hydroxy-3-methoxyphenyl)propyl hexatetracontanoate is a complex organic compound that belongs to the class of phenylpropanoids. This compound is characterized by the presence of a hydroxy and methoxy group attached to a phenyl ring, which is further connected to a long-chain fatty acid ester. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxy-3-methoxyphenyl)propyl hexatetracontanoate typically involves the esterification of 3-(4-Hydroxy-3-methoxyphenyl)propionic acid with hexatetracontanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux in an organic solvent like toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Hydroxy-3-methoxyphenyl)propyl hexatetracontanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of 3-(4-Hydroxy-3-methoxyphenyl)propionic acid.
Reduction: Formation of 3-(4-Hydroxy-3-methoxyphenyl)propanol.
Substitution: Formation of various substituted phenylpropanoids depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(4-Hydroxy-3-methoxyphenyl)propyl hexatetracontanoate has several scientific research applications:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential antioxidant properties due to the presence of the hydroxy and methoxy groups.
Medicine: Explored for its potential anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of cosmetics and pharmaceuticals due to its emollient properties.
Wirkmechanismus
The mechanism of action of 3-(4-Hydroxy-3-methoxyphenyl)propyl hexatetracontanoate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxy and methoxy groups can scavenge free radicals, thereby reducing oxidative stress.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines by modulating signaling pathways such as NF-κB.
Anticancer Activity: It can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Similar structure but lacks the long-chain fatty acid ester.
3-(4-Hydroxyphenyl)propionic acid: Similar structure but lacks the methoxy group.
3-(4-Methoxyphenyl)propionic acid: Similar structure but lacks the hydroxy group.
Uniqueness
3-(4-Hydroxy-3-methoxyphenyl)propyl hexatetracontanoate is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, along with a long-chain fatty acid ester. This combination imparts unique physicochemical properties, making it suitable for diverse applications in research and industry .
Eigenschaften
CAS-Nummer |
845786-99-4 |
|---|---|
Molekularformel |
C56H104O4 |
Molekulargewicht |
841.4 g/mol |
IUPAC-Name |
3-(4-hydroxy-3-methoxyphenyl)propyl hexatetracontanoate |
InChI |
InChI=1S/C56H104O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40-41-42-43-44-45-48-56(58)60-51-46-47-53-49-50-54(57)55(52-53)59-2/h49-50,52,57H,3-48,51H2,1-2H3 |
InChI-Schlüssel |
AZDFKWSJDLDYLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCCCC1=CC(=C(C=C1)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![tert-Butyl (3S)-3-[(2-methoxybenzene-1-sulfonyl)amino]piperidine-1-carboxylate](/img/structure/B14191677.png)

![8-(Trifluoromethoxy)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14191689.png)




